Zanzalintinib

Vue d'ensemble

Description

Il est en cours de développement par Exelixis et a montré un potentiel dans le traitement du carcinome à cellules rénales et d'autres tumeurs avancées . Zanzalintinib est un inhibiteur de tyrosine kinase de nouvelle génération qui cible plusieurs récepteurs tyrosine kinases impliqués dans la croissance tumorale et l'angiogenèse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du zanzalintinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures.

Méthodes de production industrielle : La production industrielle du this compound impliquerait probablement une optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Zanzalintinib subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le noyau quinoléine .

4. Applications de la recherche scientifique

This compound a montré des applications prometteuses dans divers domaines :

Biologie : Étudié pour ses effets sur l'angiogenèse tumorale, la prolifération, l'invasion et les métastases.

Médecine : En cours d'essais cliniques pour le traitement du carcinome à cellules rénales et d'autres tumeurs avancées.

Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées.

5. Mécanisme d'action

This compound exerce ses effets en inhibant plusieurs récepteurs tyrosine kinases, notamment VEGFR, MET et les kinases TAM (TYRO3, AXL et MER). Ces kinases jouent un rôle crucial dans la croissance tumorale, l'angiogenèse et la résistance aux thérapies antiangiogéniques . En ciblant ces voies, le this compound perturbe la signalisation des cellules tumorales, ce qui entraîne une diminution de la croissance tumorale et une réponse immunitaire accrue .

Composés similaires :

Cabozantinib : Un autre inhibiteur de tyrosine kinase ciblant VEGFR, MET et AXL.

Sunitinib : Cible plusieurs récepteurs tyrosine kinases, notamment VEGFR et PDGFR.

Regorafenib : Inhibe plusieurs kinases impliquées dans l'angiogenèse tumorale et l'oncogenèse.

Unicité du this compound : this compound est unique en raison de son large spectre d'inhibition des kinases et de son potentiel à surmonter les mécanismes de résistance associés à d'autres inhibiteurs de tyrosine kinase . Sa combinaison avec des inhibiteurs de points de contrôle immunitaires a montré des résultats prometteurs dans des études précliniques et cliniques .

Applications De Recherche Scientifique

Clinical Trials and Findings

Zanzalintinib is currently being evaluated in several pivotal clinical trials:

- STELLAR-001 : This phase 1b/2 trial assesses this compound as a monotherapy and in combination with other treatments for patients with advanced solid tumors. Initial results from the study showed an objective response rate (ORR) of 38% and a disease control rate (DCR) of 88% in patients with previously treated clear cell renal cell carcinoma (ccRCC) .

- STELLAR-303 : A phase 3 trial investigating the efficacy of this compound combined with atezolizumab versus regorafenib in patients with microsatellite stable/microsatellite instable-low metastatic CRC. The primary endpoint focuses on overall survival (OS) .

- STELLAR-304 : This ongoing phase 3 trial evaluates this compound combined with nivolumab in previously untreated adults with unresectable advanced or metastatic nccRCC. The primary endpoints include progression-free survival (PFS) and ORR .

- STELLAR-305 : This pivotal trial examines this compound plus pembrolizumab versus placebo plus pembrolizumab in patients with recurrent or metastatic SCCHN. The study aims to assess OS and PFS as primary outcomes .

Promising Results

Initial findings from these trials indicate that this compound demonstrates significant anti-tumor activity with a manageable safety profile. In the STELLAR-001 trial, patients previously treated with cabozantinib showed promising outcomes, suggesting that this compound may provide an effective treatment option for those who have progressed on other therapies . Notably, the rates of severe adverse events were lower compared to traditional TKIs, indicating a potentially improved safety profile .

Summary of Clinical Trials Involving this compound

| Trial Name | Phase | Indication | Treatment Comparison | Primary Endpoint | Estimated Completion |

|---|---|---|---|---|---|

| STELLAR-001 | 1b/2 | Advanced ccRCC | This compound monotherapy | ORR | Ongoing |

| STELLAR-303 | 3 | Metastatic CRC | This compound + Atezolizumab vs Regorafenib | OS | Feb 2026 |

| STELLAR-304 | 3 | Advanced nccRCC | This compound + Nivolumab vs Sunitinib | PFS, ORR | Jun 2028 |

| STELLAR-305 | 2/3 | Recurrent/metastatic SCCHN | This compound + Pembrolizumab vs Placebo + Pembrolizumab | OS, PFS | Mar 2029 |

Case Study Insights

- Advanced Clear Cell Renal Cell Carcinoma : In the STELLAR-001 trial, patients who had previously received cabozantinib demonstrated an ORR of up to 63% when treated with this compound alone. This suggests that this compound may overcome resistance seen with prior therapies .

- Combination Therapy : Preclinical studies indicated that combining this compound with immune checkpoint inhibitors could enhance anti-tumor efficacy compared to monotherapy. This has been corroborated by early clinical findings showing improved outcomes in patients treated with this combination approach .

Mécanisme D'action

Zanzalintinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including VEGFR, MET, and TAM kinases (TYRO3, AXL, and MER). These kinases play crucial roles in tumor growth, angiogenesis, and resistance to antiangiogenic therapies . By targeting these pathways, this compound disrupts tumor cell signaling, leading to reduced tumor growth and enhanced immune response .

Comparaison Avec Des Composés Similaires

Cabozantinib: Another tyrosine kinase inhibitor targeting VEGFR, MET, and AXL.

Sunitinib: Targets multiple receptor tyrosine kinases, including VEGFR and PDGFR.

Regorafenib: Inhibits multiple kinases involved in tumor angiogenesis and oncogenesis.

Uniqueness of Zanzalintinib: this compound is unique due to its broad spectrum of kinase inhibition and its potential to overcome resistance mechanisms associated with other tyrosine kinase inhibitors . Its combination with immune checkpoint inhibitors has shown promising results in preclinical and clinical studies .

Activité Biologique

Zanzalintinib (XL092) is a novel, next-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR), MET, AXL, and TAM kinases. Its development aims to enhance therapeutic efficacy in various cancers, particularly renal cell carcinoma (RCC) and colorectal cancer (CRC), while minimizing toxicity. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and ongoing research.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Angiogenesis : By blocking VEGFR, this compound disrupts the formation of new blood vessels that tumors need for growth.

- Targeting Tumor Growth Factors : The inhibition of MET and AXL kinases helps to prevent tumor proliferation and metastasis.

- Immunomodulatory Effects : this compound enhances the immune response against tumors by modulating the tumor microenvironment, which may synergize with immune checkpoint inhibitors (ICIs) like pembrolizumab and nivolumab .

Efficacy in Renal Cell Carcinoma (RCC)

Recent studies have demonstrated promising results for this compound in treating advanced clear cell RCC:

- STELLAR-001 Trial : This phase 1 trial evaluated this compound as a single agent in patients with previously treated advanced ccRCC. Results indicated significant antitumor activity, with disease control achieved in most patients regardless of prior cabozantinib treatment. The safety profile was manageable, with lower rates of typical TKI-associated side effects such as diarrhea and hypertension .

- Combination Therapies : Ongoing trials are exploring combinations of this compound with ICIs. For instance:

| Trial Name | Phase | Combination Treatment | Target Cancer Type | Status |

|---|---|---|---|---|

| STELLAR-001 | Phase 1 | This compound | Advanced ccRCC | Completed |

| STELLAR-304 | Phase 3 | This compound + Nivolumab | Non-clear cell RCC | Ongoing |

| STELLAR-305 | Phase 2/3 | This compound + Pembrolizumab | Head and Neck Squamous Cell Carcinoma | Ongoing |

Efficacy in Colorectal Cancer (CRC)

This compound is also being evaluated for its effectiveness in metastatic colorectal cancer:

- STELLAR-303 Trial : This phase 3 study investigates this compound combined with atezolizumab versus regorafenib in patients with non-MSI-H mCRC. The primary endpoint is overall survival among patients without liver metastases .

Case Studies and Research Findings

-

Case Study on ccRCC :

- A cohort from the STELLAR-001 trial included 32 patients with advanced ccRCC. Results showed that this compound provided significant antitumor activity with a manageable toxicity profile. Notably, dose modifications were required in 56% of patients, indicating the need for careful monitoring during treatment .

- Immunomodulatory Effects :

Future Directions

The ongoing clinical trials aim to further elucidate the role of this compound across various malignancies. Research is focused on:

- Identifying predictive biomarkers for patient selection.

- Exploring combination regimens that maximize efficacy while minimizing adverse effects.

- Understanding the long-term benefits and safety profiles associated with this compound treatment.

Propriétés

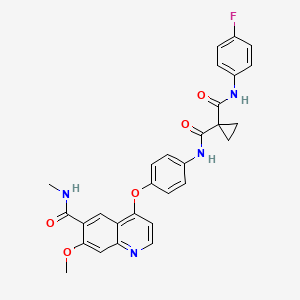

IUPAC Name |

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCKALGNNVYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367004-54-2 | |

| Record name | Zanzalintinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanzalintinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.